molecular formula C17H26O5 B14359246 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane CAS No. 92818-18-3

12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane

Cat. No.: B14359246
CAS No.: 92818-18-3
M. Wt: 310.4 g/mol
InChI Key: LHVRRAXSNUMJMM-UHFFFAOYSA-N
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Description

12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is a complex organic compound that features a benzyloxy group attached to a tetraoxacyclotridecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane typically involves the reaction of a benzyloxy group with a tetraoxacyclotridecane precursor. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with a tetraoxacyclotridecane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetraoxacyclotridecane ring provides a stable scaffold that can modulate the compound’s overall properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are desired .

Properties

CAS No.

92818-18-3

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

12-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclotridecane

InChI

InChI=1S/C17H26O5/c1-2-4-16(5-3-1)12-22-15-17-13-20-10-8-18-6-7-19-9-11-21-14-17/h1-5,17H,6-15H2

InChI Key

LHVRRAXSNUMJMM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCO1)COCC2=CC=CC=C2

Origin of Product

United States

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